molecular formula C14H11NO B8461082 3-Methyl-4-phenoxybenzonitrile

3-Methyl-4-phenoxybenzonitrile

Cat. No.: B8461082
M. Wt: 209.24 g/mol
InChI Key: SFUNEGDTKHTITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-phenoxybenzonitrile is a benzonitrile derivative featuring a methyl group at the 3-position and a phenoxy group at the 4-position of the benzene ring. Such compounds are often explored in pharmaceutical and agrochemical research due to their tunable electronic and steric properties.

Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

3-methyl-4-phenoxybenzonitrile

InChI

InChI=1S/C14H11NO/c1-11-9-12(10-15)7-8-14(11)16-13-5-3-2-4-6-13/h2-9H,1H3

InChI Key

SFUNEGDTKHTITK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Methyl-4-phenoxybenzonitrile with five related benzonitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent and Structural Differences

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
This compound -CH₃ (3), -OPh (4) C₁₄H₁₁NO ~209.24* Lipophilic, bulky phenoxy group
3-Hydroxy-4-methoxybenzonitrile -OH (3), -OCH₃ (4) C₈H₇NO₂ 149.15 Polar, hydrogen-bond donor
3-Methoxy-4-nitrobenzonitrile -OCH₃ (3), -NO₂ (4) C₈H₆N₂O₃ 178.15 Electron-withdrawing nitro group
4-(3-Bromo-4-methylphenoxy)benzonitrile -Br/-CH₃ (phenoxy), -CN (4) C₁₄H₁₀BrNO 288.14 Halogenated, high molar mass
4-({[4-(Trifluoromethoxy)phenyl]amino}methyl)benzonitrile -CF₃O (phenoxy), -NHCH₂ (linker) C₁₅H₁₁F₃N₂O 292.26 Fluorinated, amino linker

*Estimated based on structural analogs.

Physicochemical Properties

  • Polarity and Solubility: The hydroxy and methoxy groups in 3-hydroxy-4-methoxybenzonitrile increase polarity and water solubility compared to the methyl and phenoxy groups in the target compound . Nitro-substituted derivatives (e.g., 3-methoxy-4-nitrobenzonitrile) exhibit reduced solubility due to strong electron-withdrawing effects but higher thermal stability (mp 125–126°C) .
  • Electronic Effects: The phenoxy group in the target compound provides electron-donating resonance effects, contrasting with the electron-withdrawing nitro group in 3-methoxy-4-nitrobenzonitrile, which alters reactivity in electrophilic substitution reactions . Trifluoromethoxy groups (as in ) introduce strong electronegativity, affecting charge distribution and metabolic stability.

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